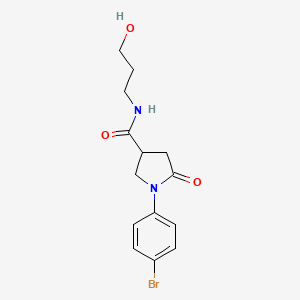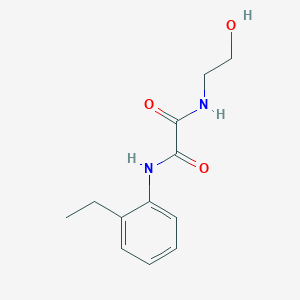
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5a, is a small molecule that has shown promising results in scientific research. It belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods.
Mécanisme D'action
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antioxidant effects and can protect against oxidative stress. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve endothelial function and reduce atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize using the methods mentioned above. However, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and limited availability. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in humans, and its long-term effects are not yet known.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide in humans. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in combination with other drugs to determine its potential for synergistic effects. Finally, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in other disease models to determine its potential for therapeutic applications.
Méthodes De Synthèse
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using different methods, including the reaction of 4-bromoaniline with ethyl 3-oxopentanoate, followed by the reaction with 3-chloropropanol and pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 3-hydroxypropyl isocyanide and pyrrolidine-2,5-dione. Both methods have been successful in producing 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide with high purity.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have vasodilatory effects and can reduce blood pressure.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-2-4-12(5-3-11)17-9-10(8-13(17)19)14(20)16-6-1-7-18/h2-5,10,18H,1,6-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKDYAWIRYKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)

![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)